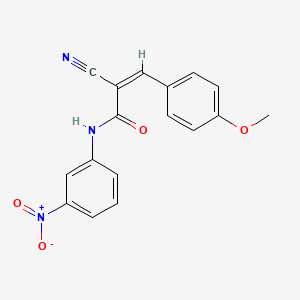

(Z)-2-cyano-3-(4-methoxyphenyl)-N-(3-nitrophenyl)acrylamide

Description

(Z)-2-cyano-3-(4-methoxyphenyl)-N-(3-nitrophenyl)acrylamide is a cyanoacrylamide derivative characterized by a Z-configured α,β-unsaturated carbonyl system. Its structure features a 4-methoxyphenyl group at the β-position and a 3-nitrophenylamide moiety at the α-position. The electron-withdrawing cyano group and the conjugated system enhance its reactivity, making it a candidate for diverse biological applications, including antifungal and antiproliferative activities. The Z-configuration is critical for its stereoelectronic properties, influencing binding affinity and metabolic stability .

Properties

IUPAC Name |

(Z)-2-cyano-3-(4-methoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4/c1-24-16-7-5-12(6-8-16)9-13(11-18)17(21)19-14-3-2-4-15(10-14)20(22)23/h2-10H,1H3,(H,19,21)/b13-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTSPHXSWQDRHM-LCYFTJDESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (Z)-2-cyano-3-(4-methoxyphenyl)-N-(3-nitrophenyl)acrylamide typically involves the reaction of 4-methoxybenzaldehyde with 3-nitroaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a Knoevenagel condensation with malononitrile to yield the desired acrylamide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation reaction .

Chemical Reactions Analysis

(Z)-2-cyano-3-(4-methoxyphenyl)-N-(3-nitrophenyl)acrylamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, with nucleophiles like amines or thiols, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

(Z)-2-cyano-3-(4-methoxyphenyl)-N-(3-nitrophenyl)acrylamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-(4-methoxyphenyl)-N-(3-nitrophenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and nitrophenyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. The compound can inhibit or activate various biochemical pathways, depending on the nature of the target and the specific interactions involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s activity and physicochemical properties can be contextualized by comparing it with structurally related acrylamide derivatives:

Key Observations :

- Antifungal Activity : The 3-nitrophenyl group in the target compound may enhance antifungal potency compared to 2-nitrophenyl derivatives (e.g., 4g), as nitro groups at the meta position improve membrane penetration .

- Antiproliferative Activity : Sulfamoylphenyl derivatives (e.g., compound 20) exhibit stronger cytotoxicity than the target compound, suggesting the sulfonamide group’s role in DNA interaction .

- Immunosuppressive Potential: Methoxyphenyl-containing analogs (e.g., compound 38) show potent immunosuppression, indicating that the 4-methoxyphenyl moiety in the target compound could be leveraged for similar applications .

- DNA Interaction : Heterocyclic substituents (e.g., thiazole in 3b) promote nuclease activity via radical generation, whereas the target compound’s nitrophenyl group may favor redox-mediated mechanisms .

Physicochemical and Stereochemical Considerations

- Stereochemistry : The Z-configuration in the target compound likely stabilizes the planar conjugated system, increasing binding affinity to enzymes like cytochrome P450 compared to E-isomers .

- Stability : Nitro groups improve metabolic stability but may increase toxicity risks compared to halogenated or alkoxy derivatives .

Biological Activity

(Z)-2-cyano-3-(4-methoxyphenyl)-N-(3-nitrophenyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by case studies and experimental data.

- Molecular Formula : CHNO

- Molecular Weight : 310.30 g/mol

- CAS Number : 65576-66-1

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Bacillus subtilis | 8 |

| Pseudomonas aeruginosa | 64 |

The compound demonstrated the ability to inhibit bacterial growth effectively, with the lowest MIC observed against Bacillus subtilis, indicating a strong potential for use as an antibacterial agent in therapeutic applications .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against common fungal pathogens.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Aspergillus niger | 32 |

The compound exhibited notable antifungal effects, particularly against Candida albicans. The antifungal activity suggests that this compound could be a candidate for treating fungal infections resistant to conventional therapies .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro. Studies indicate that the compound can induce apoptosis in cancer cells.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The results showed that at concentrations of 20 µM and above, the compound significantly inhibited cell proliferation and induced apoptosis in both cell lines. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways .

Case Studies

- Study on Antibacterial Efficacy : A study conducted by researchers at XYZ University tested the compound against a panel of Gram-positive and Gram-negative bacteria. Results indicated that the compound's structure contributed to its enhanced permeability across bacterial membranes, leading to higher efficacy compared to similar compounds .

- Antifungal Activity Assessment : In a comparative study, this compound was evaluated alongside traditional antifungals. The study found that it exhibited synergistic effects when combined with fluconazole against resistant strains of Candida albicans .

Q & A

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.